Studies have shown that pectolinarin possesses potent antioxidant properties. It can scavenge free radicals, which are unstable molecules that can damage cells and contribute to various diseases []. Pectolinarin's ability to neutralize free radicals has been demonstrated in cell-based assays, indicating its potential for protecting against oxidative stress-related conditions like cardiovascular disease and neurodegenerative disorders [].
Pectolinarin has been shown to exhibit anti-inflammatory properties in various models. It can suppress the production of inflammatory mediators like cytokines and enzymes, which play a crucial role in the inflammatory response []. These findings suggest that pectolinarin may be beneficial in managing inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease [].
Research suggests that pectolinarin can protect the liver from damage caused by various factors, including toxins and drugs. Studies have shown that pectolinarin can improve liver function markers and reduce oxidative stress in the liver in animal models []. These findings suggest potential applications for pectolinarin in preventing and treating liver diseases.
Preliminary research also suggests potential applications of pectolinarin in managing other health conditions, including:
Pectolinarin is a natural flavonoid belonging to the flavone subclass, characterized as a rutinoside conjugate of pectolinarigenin, specifically identified as pectolinarigenin-7-O-rutinoside. Its chemical formula is , and it is primarily isolated from various plants, notably from the genus Cirsium, which includes species like Cirsium japonicum and Cirsium setidens . Pectolinarin exhibits a range of biological activities, making it a compound of significant interest in pharmacological research.
Pectolinarin can undergo hydrolysis to yield its aglycone, pectolinarigenin, through enzymatic or acidic reactions. This transformation involves breaking the glycosidic bond between the sugar moiety and the aglycone part, leading to the release of pectolinarigenin, which retains many of the biological properties attributed to pectolinarin .
Pectolinarin has been extensively studied for its biological activities, which include:
The synthesis of pectolinarin can be achieved through several methods:
Pectolinarin's diverse biological activities make it applicable in various fields:
Studies have evaluated the interactions between pectolinarin and various biological systems. For instance, it has been shown to modulate signaling pathways involved in inflammation and cancer progression, including the NF-κB and Nrf2 pathways . Additionally, interaction studies indicate that pectolinarin may enhance the efficacy of other therapeutic agents when used in combination therapies .
Pectolinarin shares similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Pectolinarigenin | Aglycone of Pectolinarin | Antioxidant, anti-inflammatory | More potent than pectolinarin in certain assays |
Hispidulin | Flavone | Antioxidant | Contains additional hydroxyl groups |
Scutellarein | Flavone | Antioxidant, anti-inflammatory | Exhibits different binding affinities |
Quercetin | Flavonol | Antioxidant, anti-inflammatory | Widely studied; different sugar moiety |
Pectolinarin is unique due to its specific glycosylation at the 7-O position and its distinct pharmacological profile that includes hepatoprotective effects not commonly associated with many other flavonoids .
While direct evidence of pectolinarin’s impact on interleukin-6 (IL-6), interleukin-8 (IL-8), or tumor necrosis factor-alpha (TNF-α) remains limited in the available literature, its suppression of nuclear factor-kappa B (NF-κB) activation suggests indirect regulation of cytokine production [1] [2]. NF-κB is a central transcriptional regulator of pro-inflammatory cytokines, and pectolinarin’s inhibition of this pathway in lipopolysaccharide-treated RAW 264.7 cells implies downstream reduction in cytokine synthesis [2]. In carrageenan-induced inflammation models, oral administration of pectolinarin (20–100 mg/kg) significantly reduced edema, correlating with decreased inflammatory mediators [1]. Further studies are needed to quantify specific cytokine modulation.
Pectolinarin exhibits dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene biosynthesis. In vitro studies demonstrate concentration-dependent suppression of COX-2-mediated prostaglandin E2 (PGE2) (IC~50~ <1 μM) and 5-LOX-mediated leukotriene production in rat basophilic leukemia cells [2]. This dual blockade disrupts the arachidonic acid cascade, as evidenced by reduced arachidonic acid-induced ear edema in mice [1]. Compared to non-selective NSAIDs, pectolinarin’s simultaneous targeting of both pathways may offer broader anti-inflammatory efficacy with fewer side effects.
The compound inhibits NF-κB nuclear translocation by stabilizing IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm [2]. In RAW 264.7 macrophages, pectolinarin pretreatment (10 μM) reduced phospho-IκBα levels by 62%, preventing transcriptional activation of inflammatory genes [2]. Additionally, it suppresses mitogen-activated protein kinase (MAPK) signaling, particularly ERK and JNK phosphorylation, which are critical for cytokine production and cell survival during inflammation [1]. These combined effects on NF-κB and MAPK pathways position pectolinarin as a multi-target anti-inflammatory agent.
Pectolinarin directly neutralizes reactive oxygen species (ROS) and nitric oxide (NO) through electron donation, as demonstrated in DPPH (IC~50~ 4.6–5.9 μg/mL) and peroxynitrite (ONOO^-) scavenging assays [1]. Its 5,7-dihydroxyl groups on the A-ring confer superior radical quenching compared to glycosylated flavonoids, with a 2.1-fold higher ONOO^- scavenging capacity than ascorbic acid in Cirsium spp. extracts [1]. In hepatocytes, pectolinarin (10 mg/kg) reduced ROS levels by 38% in D-galactosamine-induced oxidative stress models, correlating with restored glutathione levels [1].
While pectolinarin itself does not activate nuclear factor erythroid 2-related factor 2 (Nrf2), its aglycone metabolite pectolinarigenin induces antioxidant response element (ARE)-driven transcription [3]. Pectolinarigenin increases hepatic Nrf2 nuclear accumulation by 2.7-fold in mice, upregulating heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) [3]. This indirect antioxidant mechanism via phase II enzyme induction complements pectolinarin’s direct radical scavenging, offering dual protection against oxidative damage.
In human colorectal adenocarcinoma (HT-29) and gastric carcinoma (KATO III) cells, Cirsium vulgare extracts containing pectolinarin (U1, U7) induced dose-dependent apoptosis, reducing viability to 34% at 100 μg/mL [4]. Mechanistic studies suggest G0/G1 cell cycle arrest through p21 upregulation and cyclin D1 suppression [1]. Pectolinarin also inhibits Mycobacterium tuberculosis proteasome (IC~50~ 49.96 μM), a mechanism implicated in cancer cell survival [1].
The compound suppresses metastasis by inhibiting HT-29 cell migration by 76% in wound-healing assays at 50 μg/mL [4]. Matrix metalloproteinase-9 (MMP-9) activity decreased by 41% in treated cells, impairing extracellular matrix degradation required for invasion [1]. While direct anti-angiogenic data are lacking, its inhibition of vascular endothelial growth factor (VEGF) signaling is inferred from NF-κB pathway modulation.
Pectolinarin demonstrates broad-spectrum antimicrobial activity, with inhibition zones of 18–27 mm against Staphylococcus aureus and Escherichia coli at 100 μg [1]. It disrupts bacterial membranes and potentiates β-lactam antibiotics by inhibiting β-lactamase activity (67% reduction at 20 μM) [1]. Against methicillin-resistant S. aureus (MRSA), pectolinarin enhances oxacillin efficacy 8-fold through efflux pump inhibition [1].
Pathogen | Inhibition Zone (mm) | Concentration (μg) |
---|---|---|
Staphylococcus aureus | 24 | 100 |
Escherichia coli | 27 | 100 |
Candida albicans | 19 | 100 |
Current literature does not provide evidence for pectolinarin’s antiviral activity. Further studies are required to explore its potential effects on viral entry, replication, or assembly.
No studies to date have investigated pectolinarin’s effects on amyloid-β aggregation or tau phosphorylation. Its antioxidant properties suggest theoretical neuroprotection, but direct evidence remains lacking.
The compound’s influence on brain-derived neurotrophic factor (BDNF) or tropomyosin receptor kinase B (TrkB) signaling has not been examined. Given its anti-inflammatory profile, future research should assess neurotrophic factor modulation in models of neurodegeneration.
The phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway represents one of the most extensively studied molecular targets of pectolinarin action. This critical intracellular signaling cascade plays fundamental roles in cell survival, proliferation, metabolism, and growth regulation across diverse cell types [1] [2] [3].
Pectolinarin demonstrates consistent inhibitory effects on PI3K/Akt pathway activation across multiple cancer cell lines. In rheumatoid arthritis fibroblast-like synoviocytes, pectolinarin treatment significantly inactivated the PI3K/Akt pathway, leading to reduced cell proliferation and inflammatory responses while inducing apoptosis [1] [2]. The compound effectively inhibited messenger RNA expression and secretion of inflammatory cytokines interleukin-6 and interleukin-8, as well as the production of prostaglandin E2 and nitric oxide through this pathway modulation [1].
The anti-cancer properties of pectolinarin are largely mediated through PI3K/Akt pathway suppression. In non-small cell lung cancer cells, including A549 and Calu-3 cell lines, pectolinarin treatment resulted in significantly decreased expression of phosphorylated PI3K and phosphorylated Akt in a dose-dependent manner [4] [5]. This pathway inhibition was associated with increased phosphatase and tensin homolog (PTEN) protein expression, suggesting that pectolinarin enhances tumor suppressor function while simultaneously suppressing oncogenic signaling [4].
Gastric cancer cells treated with pectolinarin's aglycone, pectolinarigenin, demonstrated pronounced downregulation of PI3K/Akt/mammalian target of rapamycin (mTOR) signaling components [6] [7]. The treatment reduced PI3K expression and decreased phosphorylation of Akt at serine 473, leading to diminished levels of phosphorylated mTOR at serine 2448 [6]. This pathway inhibition resulted in acute decreases in the phosphorylation of mTOR downstream targets, including p70 ribosomal protein S6 kinase and 4E-binding protein 1, ultimately inducing cell cycle arrest, autophagy, and apoptotic cell death [6].
Hepatocellular carcinoma cells exposed to pectolinarigenin showed comprehensive inhibition of the PI3K/Akt/mTOR/extracellular signal-regulated kinase (ERK) signaling network [8] [9]. The treatment significantly suppressed cell viability and motility while causing apoptosis and G2/M phase cell cycle arrest through direct blockade of these interconnected pathways [8]. This multi-pathway inhibition translated into corresponding suppression of tumor growth in experimental animal models [8].
Recent investigations have extended the understanding of pectolinarin's PI3K/Akt pathway modulation to neuroinflammatory conditions. In spinal cord injury models, pectolinarin treatment effectively suppressed the PI3K/Akt signaling pathway in microglia, facilitating the transition from pro-inflammatory M1 phenotype to anti-inflammatory M2 phenotype [10]. This pathway modulation resulted in reduced fibrous scar formation, enhanced myelin reconstitution, and improved axonal regeneration [10].
The therapeutic efficacy of pectolinarin through PI3K/Akt pathway modulation appears to be concentration-dependent and cell-type specific. Activation of the PI3K/Akt pathway using pharmacological activators such as 740Y-P impaired the therapeutic effects of pectolinarin on cell viability, apoptosis, and inflammation, confirming the critical role of this pathway in mediating pectolinarin's biological activities [1] [2].
The nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway represents a crucial cellular defense mechanism against oxidative stress, and pectolinarin demonstrates significant modulatory effects on this system. This pathway serves as the master regulator of cellular antioxidant responses, controlling the expression of numerous cytoprotective genes [11] [12] [13].
Pectolinarin activates Nrf2-mediated antioxidant defense through multiple mechanisms. In human hepatoma HepG2 cells, pectolinarin treatment, particularly its aglycone pectolinarigenin, induced nuclear accumulation of Nrf2 and increased ARE-mediated transcriptional activity [11] [13]. This activation was accompanied by the upregulation of key antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and aldo-keto reductase family 1 member B10 (AKR1B10) [11].
The mechanism of Nrf2 activation by pectolinarin involves the modulation of Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of Nrf2. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm and targets it for proteasomal degradation [11] [14]. Pectolinarin treatment suppressed Nrf2 degradation through modification of Keap1, leading to Nrf2 stabilization and subsequent nuclear translocation [11] [13].
In neuronal protection studies using SH-SY5Y cells, pectolinarin demonstrated remarkable neuroprotective effects against hydrogen peroxide-induced oxidative stress through Nrf2 pathway activation [15] [12]. The compound recovered protein expression of Nrf2 from oxidative stress-altered levels back to near-normal cellular levels while simultaneously decreasing Keap1 expression [15]. This recovery was associated with increased expression of downstream antioxidant enzymes, including HO-1, and reduced production of reactive oxygen species [15] [12].
The cellular response to pectolinarin-mediated Nrf2 activation involves complex signal amplification mechanisms. The Keap1-Nrf2-ARE signaling pathway exhibits ultrasensitive response characteristics, where small changes in oxidative stress levels can produce large changes in antioxidant gene expression [14]. This ultrasensitivity is achieved through multiple molecular mechanisms, including protein sequestration, zero-order degradation kinetics, and positive feedback regulation [14].
Pectolinarin's effects on the Nrf2/ARE pathway extend beyond simple antioxidant enzyme induction. The compound influences the broader cellular stress response network, including the regulation of inflammatory mediators and apoptotic pathways [15] [12]. In oxidative stress conditions, pectolinarin treatment modulated the expression of inflammation-related proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as apoptosis-related proteins including B-cell lymphoma-2 (Bcl-2) and Bcl-2-associated X protein (Bax) [15].
The therapeutic potential of pectolinarin's Nrf2/ARE pathway modulation has been demonstrated in animal studies. Oral administration of pectolinarigenin to ICR mice induced nuclear accumulation of Nrf2 and expression of antioxidant enzymes in liver tissue [11] [13]. This in vivo activation of the Nrf2/ARE pathway suggests that pectolinarin may serve as a promising therapeutic agent for protecting organs from oxidative stress-related damage [11].
The specificity of pectolinarin's action on the Nrf2/ARE pathway is noteworthy. While pectolinarigenin (the aglycone) effectively activated this pathway, pectolinarin (the glycoside) showed limited direct effects on Nrf2 activation in some experimental systems [11]. This difference suggests that the sugar moiety may influence the compound's ability to interact with cellular targets, highlighting the importance of structural considerations in understanding flavonoid bioactivity [11].
Pectolinarin exhibits potent antimicrobial properties through the suppression of bacterial quorum sensing systems and virulence gene expression. This mechanism of action represents a novel approach to combating bacterial infections, particularly those involving biofilm formation and antibiotic resistance [16] [17].
The compound demonstrates broad-spectrum activity against multiple bacterial species through biofilm formation inhibition. Pectolinarin effectively suppressed biofilm formation in Enterococcus faecalis with an IC50 value of 0.39 μg/mL, Enterococcus faecium with an IC50 of 0.19 μg/mL, Escherichia coli with an IC50 of 0.25 μg/mL, and Staphylococcus aureus with an IC50 of 0.39 μg/mL [16] [17]. Importantly, these antibiofilm effects occurred without inhibiting bacterial growth, indicating that pectolinarin specifically targets virulence mechanisms rather than acting as a conventional bactericidal agent [16].
The molecular mechanism of pectolinarin's antibiofilm activity involves the suppression of quorum sensing gene expression. In Enterococcus faecalis, pectolinarin dose-dependently reduced the expression of key quorum sensing genes, including fsrB and fsrC, which are components of the Fsr quorum sensing system [16]. This system is crucial for regulating virulence factor production and biofilm formation in enterococci [16]. The compound achieved IC50 values of 0.01 μg/mL for both fsrB and fsrC gene suppression, demonstrating remarkable potency in disrupting bacterial communication systems [16].
Pectolinarin's effects extend to multiple categories of virulence-associated genes. The compound significantly reduced the expression of biofilm-associated factors, including ebpB (IC50 = 0.09 μg/mL), esp (IC50 = 0.01 μg/mL), and gelE (IC50 = 0.01 μg/mL) in Enterococcus faecalis [16]. In Enterococcus faecium, pectolinarin suppressed an even broader range of virulence genes, including acm (IC50 = 0.01 μg/mL), bps (IC50 = 0.01 μg/mL), ebpA (IC50 = 0.01 μg/mL), esp (IC50 = 0.09 μg/mL), gelE (IC50 = 0.09 μg/mL), and scm (IC50 = 0.01 μg/mL) [16].
The compound also targets cytolysin production, another important virulence mechanism in enterococci. Pectolinarin treatment resulted in dose-dependent reduction of cytolysin genes, including cylR2 (IC50 = 0.09 μg/mL), cylM (IC50 = 0.09 μg/mL), and cylLS (IC50 = 0.09 μg/mL) [16]. These genes are responsible for the synthesis of cytolytic toxins that contribute to bacterial pathogenicity and tissue damage during infection [16].
Beyond direct gene suppression, pectolinarin enhances the efficacy of conventional antibiotics against bacterial pathogens. The compound significantly increased bacterial susceptibility to ampicillin, vancomycin, streptomycin, and oxytetracycline when used in combination therapy [16]. For instance, 1.56 μg/mL of pectolinarin treatment with ampicillin reduced viable Enterococcus faecalis cells to 0.9% compared to 9% with ampicillin alone [16]. This synergistic effect suggests that pectolinarin may serve as an adjuvant therapy to restore antibiotic sensitivity in resistant bacterial strains [16].
The antibiofilm activity of pectolinarin translates into reduced bacterial adherence to host cells. Microscopic analysis revealed that pectolinarin inhibited adhesion of bacteria to human urinary bladder cancer T24 cells in a dose-dependent manner [16]. Even at the low concentration of 0.01 μg/mL, pectolinarin treatment decreased Enterococcus faecium adherence by 26% compared to untreated controls [16]. This reduction in bacterial adherence is clinically significant, as it represents the initial step in biofilm formation and subsequent infection establishment [16].
The therapeutic potential of pectolinarin's quorum sensing inhibition extends to other bacterial species beyond enterococci. The compound demonstrated inhibitory effects on biofilm formation in Pseudomonas aeruginosa (IC50 = 0.9 μg/mL), Streptococcus mutans (IC50 = 1.2 μg/mL), Streptococcus sobrinus (IC50 = 1.4 μg/mL), and other clinically relevant pathogens [16] [17]. This broad-spectrum activity suggests that pectolinarin may target conserved aspects of bacterial quorum sensing mechanisms across different species [16].
Pectolinarin exerts significant effects on epigenetic mechanisms and transcriptional regulation, influencing gene expression patterns through multiple molecular pathways. These effects contribute to the compound's therapeutic properties across diverse biological systems, from cellular stress responses to pathogen virulence control [18] [12] [16].
The compound demonstrates potent effects on endoplasmic reticulum stress sensor regulation, which represents a form of transcriptional control in response to cellular stress conditions. In PC12 neuronal cells, pectolinarin treatment at 50 μM concentration for 24 hours significantly increased the gene expression of key endoplasmic reticulum stress sensors [18]. Specifically, activating transcription factor 6 (ATF6) messenger RNA expression increased 1.6-fold, protein kinase R-like endoplasmic reticulum kinase (PERK) expression increased 1.7-fold, and inositol-requiring enzyme 1 (IRE1) expression increased 1.4-fold compared to control conditions [18].
The transcriptional effects of pectolinarin on endoplasmic reticulum stress sensors translate into functional protein modifications. ATF6 fragmentation, which represents the activated form of this transcription factor, increased approximately 2-fold following pectolinarin treatment [18]. Additionally, phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α) increased 2.5-fold, indicating enhanced translational control mechanisms [18]. These molecular changes collectively contribute to the regulation of cellular stress responses and apoptotic pathways [18].
In the context of antioxidant defense, pectolinarin modulates transcriptional regulation through the Nrf2/ARE pathway. The compound promotes nuclear translocation of Nrf2, leading to enhanced binding to antioxidant response elements in target gene promoters [11] [12]. This transcriptional activation results in coordinate upregulation of cytoprotective genes, including those encoding HO-1, NQO1, and other antioxidant enzymes [11] [12]. The magnitude of transcriptional response depends on the cellular context and stress conditions, with more pronounced effects observed under oxidative stress conditions [12].
The epigenetic mechanisms underlying pectolinarin's effects involve modulation of chromatin structure and gene accessibility. While direct DNA methylation effects have not been extensively characterized for pectolinarin specifically, the compound's influence on transcription factor activity and gene expression patterns suggests potential epigenetic regulatory mechanisms [19] [20]. The Nrf2/ARE pathway activation involves chromatin remodeling events that make target genes more accessible to transcriptional machinery [14].
Pectolinarin's transcriptional regulatory effects extend to bacterial systems, where the compound suppresses virulence gene expression through interference with quorum sensing regulatory networks. In Enterococcus species, pectolinarin treatment resulted in dose-dependent downregulation of multiple gene categories, including quorum sensing regulators, biofilm formation factors, and virulence determinants [16]. This transcriptional suppression occurs at remarkably low concentrations, with IC50 values ranging from 0.01 to 0.09 μg/mL for various target genes [16].
The bacterial transcriptional effects of pectolinarin appear to involve disruption of signal transduction pathways that coordinate gene expression with cell density and environmental conditions. The compound's suppression of fsrB and fsrC gene expression in the Fsr quorum sensing system disrupts the regulatory cascade that normally coordinates virulence factor production with bacterial population density [16]. This disruption leads to reduced expression of downstream target genes involved in biofilm formation, cytotoxin production, and antimicrobial resistance [16].
The temporal aspects of pectolinarin's transcriptional effects vary depending on the target system and cellular context. In mammalian cells, endoplasmic reticulum stress sensor activation occurs within hours of treatment, while antioxidant gene upregulation may require longer exposure periods to achieve maximal effects [18] [12]. In bacterial systems, quorum sensing gene suppression can be detected within the timeframe of biofilm formation assays, suggesting relatively rapid transcriptional responses [16].